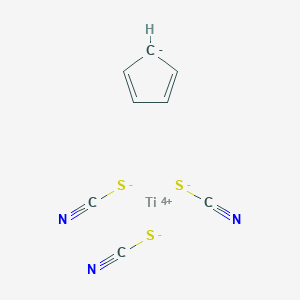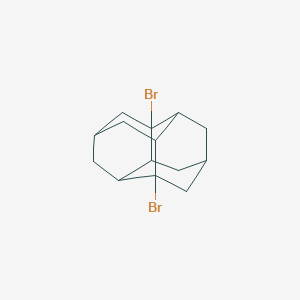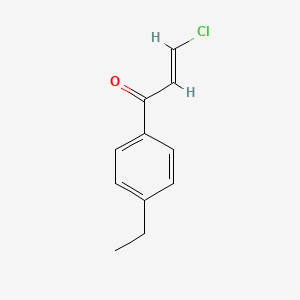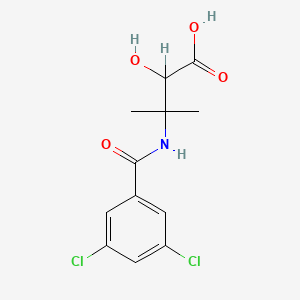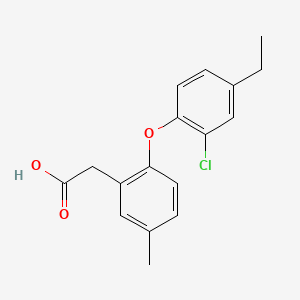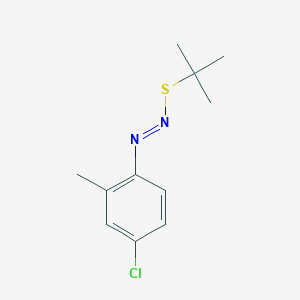
(E)-1-(tert-Butylsulfanyl)-2-(4-chloro-2-methylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is an organic compound characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an azo sulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-2-methylphenyl)azo sulfide typically involves the reaction of 4-chloro-2-methylaniline with tert-butyl nitrite in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently reacts with a sulfur-containing nucleophile to form the azo sulfide linkage .
Industrial Production Methods
Industrial production methods for tert-butyl (4-chloro-2-methylphenyl)azo sulfide may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (4-chloro-2-methylphenyl)azo sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-chlorophenyl)azo sulfide
- tert-Butyl (2-methylphenyl)azo sulfide
- tert-Butyl (4-chloro-2-methylphenyl)azo ether
Uniqueness
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29577-87-5 |
|---|---|
Formule moléculaire |
C11H15ClN2S |
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
tert-butylsulfanyl-(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C11H15ClN2S/c1-8-7-9(12)5-6-10(8)13-14-15-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
GLCBTLUAAZXGAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)

